N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-(4-(4-bromophenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H13BrN2O3S2 and its molecular weight is 437.33. The purity is usually 95%.
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Scientific Research Applications
Microwave-Promoted Synthesis
A study by Saeed (2009) demonstrated the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing an efficient and cleaner method for synthesizing similar thiazolyl benzamide compounds. This approach offers advantages in terms of reaction speed and environmental impact compared to traditional synthesis methods (Saeed, 2009).
Anticancer Activity Evaluation
Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, demonstrating moderate to excellent activities. This research highlights the potential of thiazolyl benzamide derivatives in cancer therapy (Ravinaik et al., 2021).
Copper-Catalyzed Intramolecular Cyclization
Wang et al. (2008) utilized a copper-catalyzed intramolecular cyclization process to synthesize a variety of N-benzothiazol-2-yl-amides, indicating the versatility of such compounds in organic synthesis. This method provides a straightforward approach to generating complex heterocyclic structures with potential biological and chemical utility (Wang et al., 2008).
Novel Schiff’s Bases Synthesis
Tiwari et al. (2017) reported on the microwave-assisted synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds were evaluated for their anticancer activity, showcasing the significance of thiazolyl benzamide derivatives in developing new anticancer agents (Tiwari et al., 2017).
Synthesis of Antimicrobial Agents
Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers, which were tested for antimicrobial activity. This study adds to the understanding of the potential of thiazolyl benzamide compounds in combating microbial infections (Bikobo et al., 2017).
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S2/c1-25(22,23)15-5-3-2-4-13(15)16(21)20-17-19-14(10-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBWBYJZCVVINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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